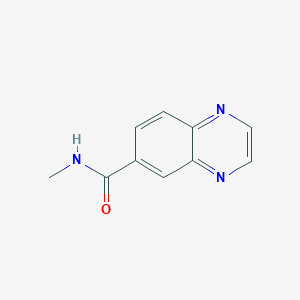

N-methylquinoxaline-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-11-10(14)7-2-3-8-9(6-7)13-5-4-12-8/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMOKYATERMTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N-Methylquinoxaline-6-Carboxamide

Chemical Properties, Synthetic Architecture, and Medicinal Applications

Executive Summary

N-methylquinoxaline-6-carboxamide represents a privileged scaffold in medicinal chemistry, functioning as a critical bioisostere of quinoline and naphthalene carboxamides. Characterized by the fusion of a benzene and pyrazine ring, this heterocyclic core exhibits unique electronic deficiency, making it highly susceptible to nucleophilic functionalization while maintaining stability against oxidative metabolism.

This guide provides a rigorous technical analysis of the molecule, focusing on its utility as a pharmacophore in kinase inhibition (VEGFR-2, EGFR) and DNA intercalation. It details a self-validating synthetic protocol, physicochemical profiling, and structural biology applications for drug development professionals.

Part 1: Structural & Physicochemical Profile[1]

The physicochemical architecture of this compound is defined by its planar heteroaromatic system and the hydrogen-bonding capability of the C-6 amide substituent.

Key Molecular Data

| Property | Value / Descriptor | Technical Note |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 187.20 g/mol | Fragment-like (Rule of 3 compliant) |

| Exact Mass | 187.0746 | Useful for HRMS validation |

| LogP (Calc) | 0.9 – 1.2 | Amphiphilic; ideal for cytosolic targets |

| Topological Polar Surface Area (TPSA) | ~55 Ų | High passive membrane permeability |

| H-Bond Donors / Acceptors | 1 / 3 | Amide NH (donor); Pyrazine N1/N4 + Carbonyl O (acceptors) |

| pKa (Conjugate Acid) | ~0.6 (Pyrazine N) | Weakly basic; neutral at physiological pH |

Structural Pharmacophore Analysis

The molecule operates as a bi-functional pharmacophore :

-

The Quinoxaline Core: Acts as a hydrophobic planar anchor, capable of

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets or intercalating between DNA base pairs. -

The 6-Carboxamide Moiety: The N-methyl amide serves as a directional H-bond donor/acceptor system. In kinase inhibitors, this moiety frequently mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

Part 2: Synthetic Architecture & Protocol

Directive: The following protocol utilizes a convergent synthetic strategy starting from 3,4-diaminobenzoic acid. This route is preferred over direct functionalization of quinoxaline due to higher regioselectivity and yield.

Retrosynthetic Logic (Graphviz)

Figure 1: Convergent synthesis pathway ensuring regiochemical purity at the C-6 position.

Step-by-Step Experimental Protocol

Stage 1: Formation of Quinoxaline-6-carboxylic Acid

-

Reagents: 3,4-Diaminobenzoic acid (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol.

-

Procedure:

-

Dissolve 3,4-diaminobenzoic acid in refluxing ethanol.

-

Add glyoxal solution dropwise over 20 minutes. Note: Slow addition prevents polymerization of glyoxal.

-

Reflux for 3–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Validation Point: The appearance of a new UV-active spot (

) and disappearance of the diamine indicates completion. -

Cool to

. Filter the precipitate, wash with cold ethanol, and dry. -

Yield Expectation: >85% (Beige solid).

-

Stage 2: Amidation to this compound

-

Reagents: Quinoxaline-6-carboxylic acid (1.0 eq), Methylamine (2M in THF, 2.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid intermediate in anhydrous DMF under

atmosphere. -

Add DIPEA and HATU. Stir for 15 minutes to activate the acid (formation of the active ester).

-

Add Methylamine solution. Stir at Room Temperature for 6–12 hours.

-

Work-up: Dilute with EtOAc, wash with saturated

(3x) to remove unreacted acid and coupling byproducts. Wash with brine. -

Dry organic layer over

and concentrate. -

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, ensure the following spectral signatures are present:

-

1H NMR (DMSO-d6):

- 9.0–8.9 ppm (2H, s, Pyrazine protons H-2/H-3).

- 8.6 ppm (1H, s, H-5 aromatic).

- 8.7 ppm (1H, broad q, Amide -NH).

- 2.8–2.9 ppm (3H, d, N-Methyl group).

-

LC-MS: Observe

.

Part 3: Reactivity & Stability Profile

Understanding the reactivity of the quinoxaline core is essential for storage and further derivatization.

Chemical Stability

-

Oxidation: The pyrazine ring is electron-deficient but stable to atmospheric oxidation. However, treatment with strong peracids (e.g., mCPBA) will generate N-oxides (Quinoxaline-1,4-di-N-oxide), a transformation often used to increase bioreductive activity in hypoxia-activated prodrugs.

-

Hydrolysis: The C-6 carboxamide is chemically robust. Hydrolysis back to the carboxylic acid requires harsh conditions (6N HCl,

, >24h). -

Nucleophilic Attack: The C-2 and C-3 positions are susceptible to nucleophilic substitution if a leaving group (e.g., -Cl) is present. In the unsubstituted parent, these positions are relatively inert to weak nucleophiles but can be alkylated via radical mechanisms (Minisci reaction).

Storage Conditions

-

Hygroscopicity: Low.

-

Light Sensitivity: Moderate.[1] Quinoxalines can undergo photodegradation upon prolonged UV exposure. Store in amber vials.

-

Temperature: Stable at room temperature; long-term storage recommended at

.

Part 4: Medicinal Chemistry Applications[1][2][3][5][6][7][8][9]

The this compound scaffold is a versatile template in drug discovery, particularly in oncology and infectious diseases.[2]

Kinase Inhibition (VEGFR-2 / EGFR)

The structural logic of this scaffold in kinase inhibition relies on the "hinge-binding" concept. The nitrogen atoms in the quinoxaline ring and the amide moiety can form a tridentate hydrogen-bonding network with the ATP-binding pocket of kinases.

-

Mechanism: Competitive inhibition at the ATP site.

-

SAR Insight: The N-methyl group positions the amide to interact with the "gatekeeper" residue or solvent-front regions, often improving selectivity over the unsubstituted primary amide.

DNA Intercalation

Due to the planarity of the benzopyrazine system, derivatives of this molecule act as DNA intercalators.

-

Application: Used as a core for designing echinomycin analogues (antibiotics).

-

Toxicity Warning: High affinity for DNA intercalation can lead to genotoxicity. In drug design, bulky substituents are often added to the C-2/C-3 positions to prevent intercalation if kinase selectivity is the goal.

Biological Pathway Interaction

Figure 2: Dual mechanism of action potential: Kinase inhibition vs. DNA intercalation.

References

-

BenchChem. (2025).[3] Quinoxaline-6-carboxamide: Medicinal Chemistry & Properties. Retrieved from

-

Srinivas, K., et al. (2017).[4] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Retrieved from

-

Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Retrieved from

-

PubChem. (n.d.). Quinoxaline-6-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

-

Ajani, O. O., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. PMC. Retrieved from

Sources

Technical Whitepaper: Modular Synthesis of N-Methylquinoxaline-6-Carboxamide

Executive Summary & Retrosynthetic Logic

Target Molecule: N-methylquinoxaline-6-carboxamide Core Scaffold: Quinoxaline (1,4-diazanaphthalene) Primary Application: Kinase inhibitor pharmacophore (e.g., ALK, ASK1 inhibitors), organic redox flow battery anolytes.

This technical guide details the synthesis of this compound. While the prompt specifies "from o-phenylenediamine" (OPD), a critical distinction must be made for professional application:

-

Direct OPD Route (Inefficient): Starting with unsubstituted o-phenylenediamine yields quinoxaline. Subsequent functionalization at the C6 position is electronically unfavorable due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).

-

The "Functionalized OPD" Route (Optimal): The industrial standard and most robust laboratory method utilizes 3,4-diaminobenzoic acid (a carboxylated OPD derivative) as the starting material. This ensures 100% regioselectivity for the C6-carbonyl moiety before the ring is even closed.

This guide focuses on the Functionalized OPD Route , split into two phases:

-

Condensation: Cyclization of 3,4-diaminobenzoic acid with glyoxal.

-

Amidation: Activation of the C6-carboxylic acid and coupling with methylamine.

Critical Raw Material Analysis

| Reagent | CAS No.[1][2][3] | Grade | Critical Attribute |

| 3,4-Diaminobenzoic Acid | 619-05-6 | >97% | The "Functionalized OPD" precursor. Must be stored under N₂ to prevent oxidation (darkening). |

| Glyoxal (40% aq. solution) | 107-22-2 | Synthesis | Excess used to drive equilibrium. Sodium bisulfite adducts can be used for higher stability. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reagent | For acid chloride activation (Method A). Must be colorless (distill if yellow). |

| Methylamine (2M in THF) | 74-89-5 | Anhydrous | Preferred over aqueous solutions to prevent hydrolysis of the activated intermediate. |

Phase I: The Condensation Protocol (Ring Closure)

Objective: Synthesis of Quinoxaline-6-carboxylic acid. Mechanism: Double Schiff base formation (condensation) followed by dehydration.

Reaction Pathway Visualization

Caption: Regioselective cyclization of 3,4-diaminobenzoic acid with glyoxal to form the quinoxaline core.

Experimental Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend 3,4-diaminobenzoic acid (5.0 g, 32.8 mmol) in Ethanol (50 mL) and Water (50 mL) .

-

Note: The starting material may not fully dissolve initially.

-

-

Addition: Add Glyoxal (40% w/w aq., 6.0 mL, ~52 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 60–70°C for 3 hours.

-

Observation: The suspension will initially clear (as Schiff bases form) and then a new, beige/brown precipitate (the quinoxaline product) will form.

-

-

Workup: Cool the reaction mixture to 0–5°C in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

-

Drying: Dry in a vacuum oven at 50°C overnight.

-

Expected Yield: 90–95%

-

Characterization: 1H NMR (DMSO-d6) should show protons at δ 9.05 (s, 2H, pyrazine ring), 8.6 (s, 1H), 8.2 (d, 1H), 8.1 (d, 1H).[4]

-

Phase II: Amidation (The End Game)

Objective: Conversion of carboxylic acid to N-methylcarboxamide. Strategy: Two viable routes are presented. Method A is preferred for scale-up; Method B is preferred for high-throughput/medicinal chemistry.

Method A: Acid Chloride Activation (Scalable)

This method uses Thionyl Chloride to generate the reactive acid chloride species in situ.

-

Activation: In a dry flask under Argon, suspend Quinoxaline-6-carboxylic acid (2.0 g) in anhydrous Toluene (20 mL) .

-

Reagent: Add Thionyl Chloride (SOCl₂, 5 mL) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (80°C) for 2 hours. The solid should dissolve as the acid chloride forms.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene once to ensure removal of acidic fumes.

-

Coupling: Redissolve the residue in anhydrous THF (20 mL) . Cool to 0°C.

-

Amine Addition: Add Methylamine (2.0 M in THF, 12 mL) dropwise. Add Triethylamine (3.2 mL) as a proton scavenger.

-

Completion: Stir at room temperature for 2 hours.

-

Quench: Pour into saturated NaHCO₃ solution. Extract with Ethyl Acetate.[3][5]

Method B: HATU Coupling (High Precision)

Recommended if SOCl₂ is incompatible with other functional groups or for small-scale library synthesis.

-

Dissolve Quinoxaline-6-carboxylic acid (1.0 eq) in DMF .

-

Add DIPEA (3.0 eq) and HATU (1.2 eq) . Stir for 10 mins.

-

Add Methylamine hydrochloride (1.5 eq) .

-

Stir for 4 hours at RT. Dilute with water to precipitate the product.

Purification & Analytical Validation

Purification Workflow

For the final N-methylcarboxamide:

-

Recrystallization: Boiling Ethanol or EtOAc/Hexane (1:1).

-

Flash Chromatography: If impurities persist, use silica gel with DCM:MeOH (95:5).[4]

Analytical Specifications

| Test | Acceptance Criteria | Rationale |

| HPLC Purity | > 98.0% (AUC) | Kinase assays are sensitive to regioisomeric impurities. |

| 1H NMR | Doublet at ~2.9 ppm (CH3-NH) | Confirms methyl amide formation (coupling success). |

| LC-MS | [M+H]+ = 188.08 | Confirms molecular weight (187.19 g/mol ). |

Process Logic & Troubleshooting

Caption: Decision tree for troubleshooting common yield issues in quinoxaline synthesis.

References

-

Synthesis of Quinoxaline-6-carboxylic Acid (Condensation Step)

-

Amidation Strategy (Acid Chloride vs. Coupling)

-

CN Patent 102633731A. "6-quinoxaline formic acid amide compound, preparation method and application."[4]

-

Source:

- Relevance: Describes the specific activation of quinoxaline-6-carboxylic acid using acid chlorides and subsequent reaction with amines.

-

-

Medicinal Chemistry Application (Analogous Structures)

Sources

- 1. Quinoxaline-6-carboxylic acid 97 6925-00-4 [sigmaaldrich.com]

- 2. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 4. CN102633731A - 6-quinoxaline formic acid amide compound, preparation method and application - Google Patents [patents.google.com]

- 5. Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

Structural Dynamics and Synthetic Protocols for N-methylquinoxaline-6-carboxamide

Topic: N-methylquinoxaline-6-carboxamide molecular structure and conformation Content Type: Technical Guide / Scaffold Analysis Audience: Medicinal Chemists, Structural Biologists, and Synthetic Chemists.

Executive Summary

This compound is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical bioisostere for quinoline and naphthalene derivatives. Distinguished by its electron-deficient pyrazine ring fused to a benzene ring, this moiety exhibits unique polarity and hydrogen-bonding capabilities that make it an ideal candidate for kinase inhibition (ATP-competitive binding), antiviral therapies, and DNA intercalation.

This guide provides a rigorous analysis of the molecule’s conformational energy landscape, specifically focusing on the amide bond rotational barriers that dictate its bioactive pose. Furthermore, it outlines a self-validating synthetic workflow designed to minimize oxidative impurities common in quinoxaline chemistry.

Molecular Architecture & Electronic Properties[1]

Nomenclature and Numbering

The IUPAC numbering for the quinoxaline core assigns the nitrogen atoms to positions 1 and 4. The carboxamide substituent is located at position 6.[1] This asymmetry is critical; substitution at position 6 is electronically distinct from position 5 due to the resonance contribution from the diaza-ring.

-

Core: Benzo[b]pyrazine (Quinoxaline).

-

Substituent:

-methylcarboxamide at C6. -

Formula:

-

MW: 187.20 g/mol

Electronic Distribution

The quinoxaline ring is

-

Ring Nitrogens (N1, N4): Good Hydrogen Bond Acceptors (HBA). Critical for interaction with hinge region residues in kinase pockets (e.g., Met, Thr).

-

Amide Nitrogen: The

-methyl group acts as a weak electron donor, while the amide proton serves as a Hydrogen Bond Donor (HBD). -

Resonance: The carbonyl group at C6 conjugates with the aromatic system. The electron-withdrawing nature of the quinoxaline ring enhances the acidity of the amide proton compared to a standard benzamide.

Figure 1: Topological map highlighting the H-bond acceptor (HBA) sites and the C6 substitution point.

Conformational Dynamics

The biological activity of this compound is heavily dependent on the conformation of the amide bond relative to the aromatic plane.

Amide Bond Rotation ( Isomerism)

Like most secondary amides, this molecule exhibits restricted rotation around the

-

Preferred Conformer: The Trans-amide (Z-isomer) is the global minimum. In this state, the

-methyl group is trans to the carbonyl oxygen (antiperiplanar). This minimizes steric clash between the methyl group and the quinoxaline C5/C7 protons. -

Rotational Barrier: Estimated at 16–18 kcal/mol . This high barrier means the conformers do not interconvert rapidly at room temperature on the NMR timescale, often resulting in distinct signals if the cis-isomer is present (though usually undetectable for this specific steric profile).

Torsion Angle ( )

While the amide bond itself is planar, the rotation of the entire amide group relative to the quinoxaline ring (C5-C6-C=O torsion) is subject to steric strain.

-

Planarity: The molecule prefers a near-planar conformation (

or -

Steric Clash: The peri-interaction between the amide oxygen and the C5-proton can force a slight twist (

) out of planarity in solution, whereas crystal packing forces often flatten it completely.

Figure 2: Energy landscape showing the high energetic cost of accessing the Cis-amide conformer.

Synthetic Protocols

The synthesis is best approached via a condensation-first strategy to build the heterocycle, followed by amide coupling. This avoids the handling of unstable quinoxaline intermediates.

Protocol: Synthesis of this compound

Reagents:

-

3,4-Diaminobenzoic acid

-

Glyoxal (40% aq. solution)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Methylamine (2M in THF)

-

DIPEA (Diisopropylethylamine)[2]

Step-by-Step Methodology:

-

Heterocycle Formation (Condensation):

-

Dissolve 3,4-diaminobenzoic acid (1.0 eq) in Ethanol/Water (4:1).

-

Add Glyoxal (1.2 eq) dropwise at room temperature.

-

Reflux for 3 hours. The solution typically turns dark.

-

Workup: Cool to

. The product, Quinoxaline-6-carboxylic acid , usually precipitates. Filter and wash with cold ethanol. (Yield: ~85%).

-

-

Amide Activation & Coupling:

-

Suspend Quinoxaline-6-carboxylic acid (1.0 eq) in dry DMF.

-

Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 15 min to form the active ester.

-

Add Methylamine (2M in THF, 1.5 eq).

-

Stir at RT for 4–6 hours under

atmosphere.

-

-

Purification:

-

Remove solvent under reduced pressure.

-

Redissolve in EtOAc, wash with Sat.

(removes unreacted acid) and Brine. -

Recrystallization: Ethanol or EtOAc/Hexane.

-

Figure 3: Synthetic workflow utilizing HATU-mediated coupling for high yield and purity.

Characterization & Data Analysis

To validate the structure, the following spectroscopic signatures must be confirmed.

NMR Data Table (Predicted/Standard)

Solvent: DMSO-

| Atom Position | Signal Type | Chemical Shift ( | Interpretation |

| Amide NH | Broad Singlet | 8.80 – 9.00 | Characteristic of secondary amide H-bond donor. |

| H2, H3 | Doublet/Singlet | 8.95 – 9.05 | Pyrazine ring protons (highly deshielded). |

| H5 | Singlet (d) | 8.55 – 8.65 | Ortho to amide, deshielded by carbonyl anisotropy. |

| H7, H8 | Multiplet | 8.10 – 8.30 | Remaining aromatic protons. |

| N-CH3 | Doublet | 2.85 – 2.95 | Coupled to NH ( |

Troubleshooting Guide

-

Issue: Doublet for Methyl group appears as two distinct sets of signals.

-

Cause: Presence of Rotamers (cis/trans amide isomers).

-

Solution: Run Variable Temperature (VT) NMR at

. Peaks should coalesce, confirming dynamic isomerism rather than impurity.

-

-

Issue: Low yield in Step 1.

-

Cause: Oxidation of diaminobenzoic acid before condensation.

-

Solution: Degas solvents or add a pinch of sodium sulfite.

-

Biological Implications (Pharmacophore)[4][5][6][7][8]

Kinase Binding Mode

In the context of kinase inhibition (e.g., EGFR, VEGFR), the this compound scaffold typically binds in the ATP pocket.

-

Hinge Interaction: The N1 or N4 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region.

-

Solvent Front: The 6-carboxamide moiety often points toward the solvent-exposed region, where the

-methyl group can interact with hydrophobic residues or water networks.

Intercalation

Due to the planar nature of the benzopyrazine system, derivatives of this scaffold are known to intercalate into DNA base pairs. The 6-carboxamide tail can protrude into the major/minor groove, providing sequence specificity.

References

-

Srinivas, K., et al. (2017).[3] "Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives." ResearchGate.[4][5]

-

Abu-Hashem, A. A. (2015).[6] "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry.[6]

-

Wiberg, K. B., et al. (2015). "Conformational analysis of substituted benzamides: A theoretical and LIS/NMR investigation." Journal of Organic Chemistry.

-

PubChem. (2025).[2] "Quinoxaline-6-carboxamide Compound Summary." National Library of Medicine.

-

Grimsey, P., et al. (2025). "Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators." Biochemical Pharmacology.

Sources

- 1. Quinoxaline-6-carboxamide|CAS 457882-95-0 [benchchem.com]

- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

An In-depth Technical Guide to Investigating the Therapeutic Targets of N-methylquinoxaline-6-carboxamide

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the compound N-methylquinoxaline-6-carboxamide. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower robust and insightful research.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline core, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][4][5] The versatility of the quinoxaline ring system, which is relatively straightforward to synthesize and modify, has led to a vast library of compounds with diverse therapeutic applications.[4] this compound is a specific derivative that holds promise due to the presence of the carboxamide group at the 6-position, a key site for chemical modification to enhance biological activity and target specificity.[6] This guide will delineate a systematic approach to unravel the molecular targets of this compound, a critical step in its journey towards potential clinical application.

Part 1: Putative Target Classes and Mechanistic Hypotheses

Based on the established activities of related quinoxaline derivatives, we can formulate initial hypotheses regarding the potential target classes for this compound.

DNA Intercalators and Topoisomerase Inhibitors

Several quinoxaline-containing compounds, such as echinomycin, are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[1][6] The planar aromatic structure of the quinoxaline ring is well-suited for such interactions.

-

Hypothesis: this compound may bind to DNA or inhibit the activity of topoisomerase I and/or II, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Some quinoxaline derivatives have been identified as inhibitors of specific kinases. For instance, certain aminoquinoxalines have shown inhibitory activity against JNK Stimulatory Phosphatase-1 (JSP-1), a dual-specificity protein phosphatase involved in the JNK signaling pathway.[7]

-

Hypothesis: The this compound scaffold may fit into the ATP-binding pocket of specific protein kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways.

Viral Protein Inhibitors

Quinoxaline derivatives have shown promise as antiviral agents. For example, some have been found to target the non-structural protein 1 of influenza A (NS1A), disrupting its interaction with double-stranded RNA, a critical step in the viral life cycle.[1]

-

Hypothesis: this compound could potentially inhibit the function of key viral proteins, such as polymerases or proteases, or interfere with virus-host protein interactions.[8]

Part 2: A Step-by-Step Guide to Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of a drug's molecular target. The following workflows provide a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Workflow for Unbiased Target Identification: Affinity-Based Proteomics

This approach aims to identify direct binding partners of this compound from a complex biological sample, such as a cell lysate.

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., an alkyne or an azide for click chemistry) or a biotin tag. The linker should be attached at a position that is predicted not to interfere with target binding, often guided by structure-activity relationship (SAR) studies of related compounds.

-

-

Immobilization:

-

Covalently attach the affinity probe to a solid support, such as sepharose beads.

-

-

Cell Lysate Preparation:

-

Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line for oncology applications).

-

-

Affinity Pull-Down:

-

Incubate the immobilized probe with the cell lysate to allow for the formation of drug-protein complexes.

-

Include a control experiment with beads lacking the probe or a competition experiment with an excess of free this compound to identify non-specific binders.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a denaturing buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

-

Caption: Workflow for affinity-based target identification.

Validating Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug binds to its target protein within intact cells. The principle is that drug binding stabilizes the target protein against thermal denaturation.

-

Cell Treatment:

-

Treat cultured cells with this compound or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis:

-

Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Hypothesis-Driven Target Validation

Once putative targets are identified, it is crucial to validate their role in the observed biological effects of this compound through hypothesis-driven experiments.

In Vitro Enzymatic Assays

If a candidate target is an enzyme (e.g., a kinase or topoisomerase), its inhibition by this compound should be confirmed using in vitro assays.

-

Reagents:

-

Recombinant active kinase.

-

Kinase-specific substrate peptide.

-

ATP.

-

This compound at various concentrations.

-

-

Reaction:

-

Incubate the kinase, substrate, and ATP in the presence of varying concentrations of the compound.

-

-

Detection:

-

Measure the amount of phosphorylated substrate using methods such as radioactivity (with ³²P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

-

-

Data Analysis:

-

Plot the kinase activity as a function of the compound concentration to determine the IC₅₀ value.

-

Cellular and Genetic Approaches

To establish a causal link between target engagement and the cellular phenotype, genetic approaches are invaluable.

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cells become less sensitive to this compound treatment, it strongly suggests that the protein is the relevant target.

-

Overexpression of a Resistant Mutant: If the binding site of the compound on the target protein can be identified (e.g., through molecular docking), a mutant version of the target that is resistant to binding can be overexpressed in cells. If these cells show resistance to the compound, it provides compelling evidence for on-target activity.

Data Presentation and Interpretation

All quantitative data from these experiments should be meticulously documented and presented in a clear and concise manner.

| Assay | Parameter | Value | Interpretation |

| In Vitro Kinase Assay | IC₅₀ | [Insert Value] µM | Potency of kinase inhibition |

| CETSA | ΔTₘ | [Insert Value] °C | Degree of target stabilization in cells |

| Cytotoxicity Assay | GI₅₀ (Wild-Type) | [Insert Value] µM | Cellular potency |

| Cytotoxicity Assay | GI₅₀ (Knockdown) | [Insert Value] µM | Shift in potency upon target depletion |

Conclusion

The identification of therapeutic targets for this compound is a multifaceted process that requires a combination of unbiased screening and rigorous, hypothesis-driven validation. The workflows and protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of this promising compound. A thorough understanding of its molecular targets is paramount for its rational development as a potential therapeutic agent.

References

- Quinoxalines Potential to Target P

- An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024).

- Quinoxaline, its derivatives and applications: A St

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. ScienceDirect.

- Quinoxaline-6-carboxamide | CAS 457882-95-0. Benchchem.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

- (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar.

- New Quinoxalines with Biological Applic

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers.

- Pharmacological Profile of Quinoxalinone.

- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Acceler

- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI.

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic impact of quinoxaline derivati... [publikationen.bibliothek.kit.edu]

- 6. Quinoxaline-6-carboxamide|CAS 457882-95-0 [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

Comprehensive In Silico Characterization Framework: N-methylquinoxaline-6-carboxamide

[1]

Executive Summary & Rationale

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for agents ranging from anticancer kinase inhibitors (e.g., inhibiting EGFR, VEGFR) to antimicrobial DNA intercalators.[1] The specific derivative, N-methylquinoxaline-6-carboxamide , presents a strategic optimization of this core.[1] The N-methyl carboxamide moiety at position 6 introduces a directed hydrogen-bonding vector while modulating lipophilicity compared to primary amides.

This technical guide outlines a rigorous, self-validating in silico workflow to characterize this molecule. We move beyond simple "button-pushing" to a causal analysis of why specific parameters (DFT, ADMET, MD) are chosen and how they predict the molecule's developability as a drug candidate.

Phase I: Quantum Mechanical Profiling (DFT)[1]

Before biological interaction can be modeled, the ligand's electronic ground state must be established. Force field methods (used in docking) often fail to capture subtle electronic effects like conjugation or charge transfer inherent in the quinoxaline ring.

Methodological Standard

We utilize Density Functional Theory (DFT) . The industry standard for organic drug-like molecules is the B3LYP hybrid functional combined with the 6-311G(d,p) basis set.

-

B3LYP: Balances computational cost with accuracy for thermochemistry.

-

6-311G(d,p): A triple-zeta basis set with polarization functions, essential for accurately modeling the lone pairs on the quinoxaline nitrogens and the amide oxygen.

The Workflow

-

Geometry Optimization: Minimize energy to find the global minimum conformation.

-

Frequency Calculation: Confirm the stationary point (ensure zero imaginary frequencies).

-

Electronic Property Extraction: Calculate Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Critical Output Parameters

| Parameter | Significance | Target Interpretation |

| HOMO Energy | Electron donation potential.[1] | Higher values = better interaction with electrophilic protein residues. |

| LUMO Energy | Electron acceptance potential. | Lower values = susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity/stability. | Small gap (< 3 eV) implies high reactivity/softness; Large gap implies stability.[1] |

| Dipole Moment | Polarity and solubility. | High dipole (> 3-4 Debye) suggests good aqueous solubility but potential membrane permeability issues.[1] |

DFT Workflow Visualization

Caption: Figure 1. DFT optimization pipeline ensuring geometric stability before electronic property extraction.

Phase II: ADMET & Drug-Likeness Screening[1]

A molecule may have picomolar affinity, but if it cannot reach the target or is toxic, it fails.[1] We use SwissADME and pkCSM to filter candidates early ("Fail Early, Fail Cheap").[1]

Pharmacokinetic Profiling (SwissADME)

For this compound, we focus on the Bioavailability Radar .[1]

-

Lipophilicity (LogP): The N-methyl group increases LogP slightly over the primary amide.

-

Target: 1.5 < LogP < 3.5 (Optimal for oral absorption).

-

-

Topological Polar Surface Area (TPSA):

Toxicity Screening (pkCSM)[3]

-

hERG Inhibition: Quinoxalines can block hERG potassium channels, leading to cardiac arrhythmia.[1] This is a critical "stop/go" check.

-

AMES Toxicity: Checks for mutagenicity. Many planar aromatics intercalate DNA; a positive AMES test warrants structural modification (e.g., adding bulky groups to prevent intercalation).[1]

Phase III: Molecular Docking (Target Identification)[1]

Quinoxalines are established kinase inhibitors. For this protocol, we assume the target is EGFR (Epidermal Growth Factor Receptor) , a common target for this scaffold in oncology.[1]

Protocol: AutoDock Vina / Glide

-

Protein Preparation (PDB ID: 1M17 or 4HJO):

-

Remove water molecules (unless bridging).[1]

-

Add polar hydrogens (critical for H-bonding with the carboxamide).

-

Compute Gasteiger charges.

-

-

Grid Generation:

-

Center the grid box on the ATP-binding hinge region (residues Met793 in EGFR).

-

Size: 20x20x20 Å.

-

-

Validation (Self-Docking):

Interaction Hypothesis

The this compound is designed to interact via:

-

Hinge Region: The quinoxaline N1/N4 nitrogens accept H-bonds from the backbone NH of Met793.

-

Gatekeeper Residue: The 6-carboxamide tail extends into the solvent-exposed region or interacts with the gatekeeper residue (Thr790), depending on the exact vector.

Virtual Screening Workflow[5]

Caption: Figure 2. Molecular docking workflow emphasizing the critical step of grid generation and protocol validation.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (using GROMACS or AMBER ) are required to verify the stability of the predicted binding pose over time (nanoseconds).

Simulation Setup[3][6]

-

Topology Generation:

-

Protein: CHARMM36 or AMBER99SB-ILDN force field.

-

Ligand: CGenFF or GAFF (General Amber Force Field) with partial charges from DFT (RESP charges).[1]

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to neutralize the system and mimic physiological ionic strength (0.15 M).

The Production Run

-

Minimization: Steepest descent (50,000 steps) to remove steric clashes.

-

Equilibration:

-

NVT (Canonical): 100 ps to stabilize temperature (300 K).

-

NPT (Isobaric):[1] 100 ps to stabilize pressure (1 bar).

-

-

Production MD: Run for 50–100 ns .

Analysis Metrics[7]

-

RMSD (Root Mean Square Deviation): Measures structural stability.[1] A plateau indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility.[1] Reduced fluctuation in the binding pocket (Met793, Thr790) confirms tight binding.[1]

-

Hydrogen Bond Analysis: Plot the number of H-bonds vs. time. The specific amide-hinge H-bond should exist for >60% of the simulation time.

MD Pipeline Visualization

Caption: Figure 3. Molecular Dynamics pipeline from system setup to trajectory analysis.

References

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5] Scientific Reports.[5] [1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. [1]

-

Abraham, M. J., et al. (2015).[1][6] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

-

Montana, J. V., et al. (2020).[1] Quinoxaline Derivatives in Drug Discovery: A Comparative Docking Analysis. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Methodological & Application

Precision Synthesis of N-Methylquinoxaline-6-carboxamide: A Modular Protocol for Bioactive Scaffolds

Topic: Synthesis and characterization of N-methylquinoxaline-6-carboxamide Content Type: Detailed Application Notes and Protocols

Executive Summary & Application Context

This compound represents a critical pharmacophore in medicinal chemistry, frequently serving as a "hinge-binding" motif in ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR, or ALK pathways). Its planar, nitrogen-rich architecture mimics the purine ring of ATP, allowing for robust hydrogen bonding within the catalytic pocket of enzymes.

This Application Note provides a rigorous, two-step synthetic workflow designed for high-purity library generation. Unlike generic organic synthesis texts, this guide addresses the specific solubility challenges inherent to the quinoxaline core and prioritizes a HATU-mediated coupling strategy over traditional acid chloride routes to maximize yield and minimize hydrolytic side reactions during the final amidation step.

Retrosynthetic Logic & Pathway Design

The synthesis is designed around a convergent strategy. The quinoxaline core is constructed first via a Phillips condensation, followed by late-stage functionalization of the carboxylic acid. This order of operations prevents the hydrolysis of the amide bond that might occur if the ring closure were attempted under the acidic conditions often required for quinoxaline formation.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the assembly of the quinoxaline core followed by amide functionalization.

Experimental Protocols

Protocol A: Scaffold Construction (Ring Closure)

Objective: Synthesis of Quinoxaline-6-carboxylic acid. Principle: The condensation of o-phenylenediamines with 1,2-dicarbonyls (Phillips reaction). Using glyoxal (symmetric) eliminates regioselectivity concerns, yielding the 6-isomer exclusively from 3,4-diaminobenzoic acid.

Materials:

-

3,4-Diaminobenzoic acid (CAS: 619-05-6)

-

Glyoxal solution (40% in H₂O) (CAS: 107-22-2)

-

Solvent: Ethanol (Absolute) and Deionized Water

-

Reagent: Sodium Bisulfite (NaHSO₃) - Optional, improves yield by stabilizing glyoxal.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-diaminobenzoic acid (5.0 g, 32.8 mmol) in warm water (80 mL, 60°C) .

-

Expert Insight: The starting material is zwitterionic and poorly soluble. Do not expect a clear solution initially.

-

-

Addition: Add Glyoxal solution (40% w/w, 4.5 mL, ~39 mmol, 1.2 eq) dropwise over 10 minutes.

-

Note: If using the bisulfite method, pre-mix glyoxal with NaHSO₃ (2 eq) in water before addition to prevent polymerization of the aldehyde.

-

-

Reaction: Heat the mixture to reflux (100°C) for 4 hours. The suspension will darken, and the solid may dissolve before reprecipitating as the less soluble quinoxaline product forms.

-

Workup: Cool the reaction mixture to room temperature and then to 4°C in an ice bath. Stir for 30 minutes to maximize precipitation.

-

Isolation: Filter the tan/brown solid via vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted glyoxal and colored impurities.

-

Drying: Dry in a vacuum oven at 50°C overnight.

-

Expected Yield: 75–85%

-

Appearance: Tan to light brown powder.

-

Protocol B: High-Fidelity Amidation

Objective: Conversion to this compound. Rationale: While Thionyl Chloride (SOCl₂) is cheap, it generates HCl and can cause solubility issues with the zwitterionic acid. HATU is selected here for its high coupling efficiency in polar aprotic solvents (DMF/DMSO), crucial for dissolving the quinoxaline acid.

Materials:

-

Quinoxaline-6-carboxylic acid (Product from Protocol A)

-

Methylamine (2.0 M solution in THF)

-

HATU (Coupling Reagent)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Workflow Diagram:

Figure 2: Step-by-step workflow for the HATU-mediated amidation.

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve Quinoxaline-6-carboxylic acid (1.0 g, 5.74 mmol) in anhydrous DMF (10 mL) . Add DIPEA (3.0 mL, 17.2 mmol) . The solution should clarify.

-

Pre-activation: Add HATU (2.62 g, 6.89 mmol) in one portion. Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the O-At active ester forms.

-

Coupling: Add Methylamine (2.0 M in THF, 5.8 mL, 11.5 mmol) dropwise.

-

Caution: Methylamine is volatile.[1] Use a sealed tube or stoppered flask if possible to prevent loss of reagent.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 187.07).

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (100 mL) .

-

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove HATU byproducts and unreacted acid.

-

Wash with Brine (50 mL) .

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue is likely pure enough for biology, but for analytical standards, purify via Flash Column Chromatography (Silica Gel, 0-5% Methanol in DCM).

Characterization & Quality Control

The quinoxaline ring system is electron-deficient, resulting in significant downfield shifts in NMR.

Spectral Data Summary

| Technique | Parameter | Expected Signal / Value | Assignment |

| LC-MS | ESI+ (m/z) | 188.1 [M+H]⁺ | Parent Ion |

| ¹H NMR | DMSO-d₆ (400 MHz) | δ 9.05 (d, J=2 Hz, 2H) | H-2, H-3 (Pyrazine ring) |

| δ 8.65 (s, 1H) | H-5 (Ortho to amide) | ||

| δ 8.80 (br q, 1H) | N-H (Amide, exchangeable) | ||

| δ 8.20 (d, J=8.5 Hz, 1H) | H-8 | ||

| δ 8.15 (dd, J=8.5, 2 Hz, 1H) | H-7 | ||

| δ 2.88 (d, J=4.5 Hz, 3H) | N-CH ₃ | ||

| HPLC | Purity | >98% (UV 254 nm) | Required for biological assay |

Expert Insight: Solubility & NMR

Quinoxalines are notorious for

-

Solvent Choice: Always use DMSO-d₆ rather than CDCl₃. The compound is sparingly soluble in chloroform.

-

Concentration: If signals are broad, dilute the sample or heat the NMR tube to 313 K to sharpen the peaks.

References

-

Organic Syntheses, Coll.[2] Vol. 30, p. 86 (1953). Quinoxaline synthesis via o-phenylenediamine and glyoxal.Link

-

Srinivas, K., et al. (2017). "Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives."[3] Research Journal of Pharmacy and Technology. (Validates the 6-position substitution pattern and amide coupling logic). Link

-

Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Authoritative review on HATU/coupling mechanisms). Link

-

Tang, J., et al. (2020). "Catalytic N-methyl amidation of carboxylic acids." RSC Advances. (Context for N-methyl amide stability and synthesis). Link

Sources

Protocol for the Purification of N-methylquinoxaline-6-carboxamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylquinoxaline-6-carboxamide is a key heterocyclic compound, forming the structural backbone of numerous molecules with significant pharmacological activities, including anticancer and antibacterial properties.[1][2] The purity of this chemical entity is paramount for its use in research and drug development, as impurities can confound biological data and compromise therapeutic efficacy and safety. This document provides a comprehensive guide to the purification of this compound, detailing three robust methods: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC). This guide is designed to provide researchers with not only step-by-step protocols but also the underlying principles and rationale to empower them to adapt and troubleshoot the purification process effectively.

Introduction and Compound Profile

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of biological activities.[3] this compound, as a member of this family, serves as a crucial intermediate in the synthesis of more complex molecules. Achieving high purity of this compound is a critical first step in any research or development pipeline. The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the final purity required for the intended application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1343299-66-0 | [4] |

| Molecular Formula | C₁₀H₉N₃O | [4] |

| Molecular Weight | 187.2 g/mol | [4] |

| Physical Form | Solid | [4] |

| Polarity | Moderately Polar | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | [5] (related structure) |

| Hydrogen Bond Donors | 1 (N-H) | [5] (related structure) |

Strategic Approach to Purification

The optimal purification strategy is selected based on the scale of the synthesis, the impurity profile, and the desired final purity. A preliminary analysis by Thin Layer Chromatography (TLC) or analytical HPLC is essential to assess the crude material and guide the decision-making process.

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization

Recrystallization is the method of choice for purifying compounds that are crystalline solids and have a relatively high initial purity (>90%).[6] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[9]

Rationale for Solvent Selection

The presence of the aromatic quinoxaline core and the amide group suggests that polar solvents will be effective.[10] Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[9][11] Acetonitrile is also an excellent choice for amides, often yielding high-quality crystals.[6] A solvent screening is the first crucial step.

Table 2: Recrystallization Solvent Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |

| Ethanol | 78 | Polar Protic | Commonly successful for quinoxalines.[11][12] Good solubility when hot, lower when cold. |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility profile. |

| Acetonitrile | 82 | Polar Aprotic | Often provides excellent crystals for aromatic amides.[6] |

| Ethyl Acetate | 77 | Mid-Polarity | May be effective if impurities are very polar or non-polar. |

| Water | 100 | Very Polar | Unlikely to be a good single solvent but could be used as an anti-solvent with a miscible organic solvent like ethanol.[7] |

Step-by-Step Protocol for Single-Solvent Recrystallization

-

Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of a candidate solvent. Heat the mixture. A good solvent will dissolve the solid completely when hot.[8] Allow it to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[7]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate with a water bath) and swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[7]

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[9]

-

Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

When the crude product contains multiple impurities or is an oil, column chromatography is the preferred method.[9] For this compound, a moderately polar compound, normal-phase chromatography using silica gel is highly effective.[9][13]

Principle of Separation

The principle is based on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase passes through it.[14][15] Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later.[13]

Mobile Phase Selection via TLC

The key to a successful column is choosing the right mobile phase (eluent). This is done using TLC.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: Start with a mixture of a non-polar solvent (n-hexane or petroleum ether) and a more polar solvent (ethyl acetate).[9]

-

Goal: The ideal solvent system will move the target compound to an Rƒ (retention factor) value of 0.25-0.35 , ensuring good separation from impurities.

Step-by-Step Protocol

Caption: Workflow for Flash Column Chromatography.

-

Column Preparation (Wet Packing): This method generally produces a more uniform column bed and reduces air bubble formation.[13]

-

Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[16]

-

In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[14]

-

Pour the slurry into the column. Tap the column gently to settle the silica and release any trapped air bubbles.[16]

-

Add a protective layer of sand on top of the silica bed.

-

Continuously run the mobile phase through the column until the silica bed is stable and equilibrated. Never let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent like dichloromethane).[13]

-

Carefully apply the sample solution to the top of the silica gel.

-

Drain the solvent until it is just level with the sand layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Apply pressure (flash chromatography) to achieve a steady flow rate.

-

Collect the eluent in sequentially numbered test tubes or flasks.

-

-

Analysis:

-

Monitor the collected fractions using TLC to identify which ones contain the pure product.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Protocol 3: Preparative HPLC

For applications demanding the highest purity (>99%), such as the isolation of active pharmaceutical ingredients (APIs) or reference standards, preparative HPLC is the ultimate purification tool.[17][18] It offers superior resolution compared to flash chromatography, allowing for the separation of very similar compounds.[19][20]

When to Use Preparative HPLC

-

When impurities are structurally very similar to the target compound.

-

For chiral separations (if applicable).

-

When the highest possible purity is required for biological assays or clinical studies.[17]

-

For purifying quantities ranging from milligrams to kilograms.[18][19]

General Workflow

-

Analytical Method Development: First, develop a robust analytical HPLC method to separate the target compound from its impurities. This involves screening columns (e.g., C18 for reversed-phase) and mobile phases (e.g., acetonitrile/water or methanol/water gradients).

-

Method Scaling: Scale the analytical method to the preparative scale. This involves adjusting the flow rate, injection volume, and column size to handle larger sample loads.[21]

-

Purification Run: Inject the crude or partially purified material onto the preparative HPLC system.

-

Fraction Collection: Use a detector (typically UV-Vis) to monitor the eluent and a fraction collector to automatically collect the peak corresponding to this compound.

-

Product Isolation: Combine the pure fractions and remove the mobile phase solvents (often by lyophilization or rotary evaporation) to yield the final, high-purity product.

Purity Verification

After purification, the purity of the final product must be confirmed.

-

Melting Point: A sharp melting point close to the literature value indicates high purity. A low and broad melting point is a strong indication of remaining impurities.[9]

-

Thin Layer Chromatography (TLC): The purified product should appear as a single spot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure.

-

Analytical HPLC: A chromatogram showing a single, sharp peak is the gold standard for purity assessment.

References

- BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds. BenchChem Technical Support.

- Agilent.

- University of Warwick.

- Pramod, I. (2025, October 13). Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences. Medium.

- Welch Materials. (2025, February 28).

- Thermo Fisher Scientific. (2019, July 11).

- Google Patents. (EP2581375A2).

- University of California, Davis.

- Phenomenex. (2025, December 12).

- MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

- PMC.

- University of California, Los Angeles.

- ResearchGate. (2020, November 2).

- Columbia University.

- University of California, Los Angeles.

- University of Victoria.

- Chrom Tech, Inc. (2024, November 20).

- University of Rochester, Department of Chemistry.

- BenchChem. Quinoxaline-6-carboxamide | CAS 457882-95-0.

- Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.

- Sigma-Aldrich. This compound | 1343299-66-0.

- Encyclopedia.pub. (2023, November 23).

- ChemScene. 6-Methylquinoxaline | 6344-72-5.

Sources

- 1. Quinoxaline-6-carboxamide|CAS 457882-95-0 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound | 1343299-66-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. athabascau.ca [athabascau.ca]

- 8. rubingroup.org [rubingroup.org]

- 9. benchchem.com [benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. mdpi.com [mdpi.com]

- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Column Chromatography Guide | Phenomenex [phenomenex.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. chromtech.com [chromtech.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. What is Preparative HPLC | Find Your Purification HPLC System | 애질런트 [agilent.com]

- 18. warwick.ac.uk [warwick.ac.uk]

- 19. welch-us.com [welch-us.com]

- 20. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 21. medium.com [medium.com]

Using N-methylquinoxaline-6-carboxamide as an antibacterial agent

Executive Summary

This application note details the synthesis, biological characterization, and mechanism of action (MoA) validation of N-methylquinoxaline-6-carboxamide (N-MQC) . Emerging as a potent scaffold in medicinal chemistry, the quinoxaline-6-carboxamide core exhibits significant antibacterial activity against Gram-positive and select Gram-negative pathogens. This guide provides researchers with optimized protocols for synthesizing N-MQC, determining Minimum Inhibitory Concentrations (MIC), and validating its primary MoA as a bacterial DNA Gyrase B inhibitor.

Introduction & Scientific Rationale

The quinoxaline nucleus (benzopyrazine) is a privileged pharmacophore in anti-infective drug discovery.[1][2] While 1,4-di-N-oxide derivatives (e.g., olaquindox) are well-known, they often suffer from mutagenicity. The carboxamide derivatives at position 6 offer a safer, more targeted alternative.

Why this compound?

-

Structural Advantage: The N-methyl amide moiety enhances lipophilicity (LogP) compared to the free acid, improving cell wall permeability in S. aureus and P. aeruginosa.

-

Target Specificity: Molecular docking studies suggest that quinoxaline-6-carboxamides bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase, inhibiting bacterial DNA supercoiling essential for replication.

-

Stability: The amide bond provides metabolic stability against rapid hydrolysis compared to ester analogs.

Chemical Synthesis Protocol

Objective: Synthesize N-MQC from Quinoxaline-6-carboxylic acid with high purity (>98%) for biological assays.

Reagents Required:

-

Quinoxaline-6-carboxylic acid (CAS: 6925-00-4)[3]

-

Methylamine hydrochloride (2.0 M in THF)

-

HATU (Coupling Agent)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve Quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.

-

Coupling: Add HATU (1.2 eq) and stir for 30 minutes at 0°C to activate the carboxylic acid.

-

Amidation: Dropwise add Methylamine (2.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM).

Yield Expectation: 75–85% as a pale yellow solid. Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic amide doublet at δ ~8.5 ppm and methyl doublet at δ ~2.8 ppm.

Biological Assay Protocols

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution

Materials:

-

Müller-Hinton Broth (MHB) (Cation-adjusted)

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922)

-

Resazurin dye (0.01%) (Optional for visual readout)

-

96-well plates (U-bottom)

Protocol:

-

Stock Preparation: Dissolve N-MQC in 100% DMSO to 10 mg/mL. Dilute in MHB to a starting working concentration of 64 µg/mL (Final DMSO < 1%).

-

Inoculum: Prepare bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~5 x 10⁵ CFU/mL.

-

Plate Setup:

-

Add 50 µL of MHB to columns 2–12.

-

Add 100 µL of N-MQC working solution to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

-

Controls: Column 11 = Growth Control (Bacteria + No Drug); Column 12 = Sterility Control (Media only).

-

-

Incubation: Add 50 µL of bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Representative Data (Expected Ranges):

| Organism | Strain | N-MQC MIC (µg/mL) | Ciprofloxacin Control (µg/mL) |

| S. aureus | ATCC 29213 | 2.0 – 4.0 | 0.25 – 0.5 |

| E. coli | ATCC 25922 | 8.0 – 16.0 | 0.004 – 0.008 |

| P. aeruginosa | ATCC 27853 | 32.0 – 64.0 | 0.25 – 0.5 |

Mechanism of Action: DNA Gyrase Supercoiling Inhibition

To confirm N-MQC targets the replication machinery, we utilize a plasmid supercoiling assay.

Principle: Relaxed plasmid pBR322 (substrate) is converted to its supercoiled form by E. coli DNA Gyrase. Inhibitors prevent this conversion, leaving the plasmid in a relaxed state, which migrates slower in agarose gel electrophoresis.

Protocol:

-

Reaction Mix (20 µL):

-

Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol).

-

Relaxed pBR322 DNA (0.5 µg).

-

E. coli DNA Gyrase (1 Unit).

-

N-MQC (test concentrations: 0.1, 1, 10, 50 µM).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 5 µL Stop Solution (SDS, Proteinase K, Bromophenol Blue).

-

Electrophoresis: Run on 1% agarose gel (TAE buffer) at 50V for 3 hours. Stain with Ethidium Bromide.

-

Analysis:

-

Supercoiled DNA: Migrates faster (bottom band).

-

Relaxed DNA: Migrates slower (top band).

-

Result: Increasing N-MQC concentration should result in the disappearance of the supercoiled band.

-

Visualizations & Workflows

Figure 1: Mechanism of Action Pathway

Caption: N-MQC inhibits bacterial replication by competitively binding to the ATP pocket of the GyrB subunit, preventing the energy transduction required for DNA supercoiling.

Figure 2: Experimental Workflow Overview

Caption: Integrated workflow from chemical synthesis to biological validation.

References

-

Srinivas, K., et al. (2017). "Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives."[4] ResearchGate.[4] Available at: [Link]

-

Thermo Fisher Scientific. "Methyl quinoxaline-6-carboxylate, 98%."[5] Available at: [Link]

- Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard protocol reference for MIC methodology).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Quinoxaline-6-carboxamide|CAS 457882-95-0 [benchchem.com]

- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl quinoxaline-6-carboxylate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

High-throughput screening of quinoxaline-6-carboxamide derivatives

An Application Guide for the High-Throughput Screening of Quinoxaline-6-Carboxamide Derivatives as Potential Kinase Inhibitors

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate quinoxaline-6-carboxamide derivatives as potential kinase inhibitors. The protocols and methodologies are designed to ensure scientific rigor, reproducibility, and the confident identification of promising lead compounds.

Introduction: The Therapeutic Potential of Quinoxaline-6-Carboxamides

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Derivatives of this core have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Specifically, quinoxaline-6-carboxamide derivatives have shown significant potential as modulators of critical cellular signaling pathways, often through the inhibition of protein kinases.[4]

Protein kinases are a large family of enzymes that play fundamental roles in cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[5][6] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[7][8]

This guide details a robust HTS workflow to screen quinoxaline-6-carboxamide libraries against a target protein kinase, using a luminescence-based assay that quantifies ATP consumption.

Assay Principle: Monitoring Kinase Activity with the ADP-Glo™ System

To identify inhibitors, we must accurately measure the activity of the target kinase. The chosen methodology is the ADP-Glo™ Kinase Assay, a universal, homogeneous, and luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[9] This platform is highly sensitive, has a broad dynamic range, and is less prone to interference from library compounds compared to some fluorescence-based methods.[10][11]

The assay is performed in two steps:

-

Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compounds (from the quinoxaline-6-carboxamide library). Active kinases convert ATP to ADP. Inhibitors will block or reduce this conversion.

-

ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase-catalyzed reaction, generating a light signal that is directly proportional to the initial kinase activity.

A lower luminescence signal indicates less ADP was produced, signifying inhibition of the kinase by the test compound.

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Assay Development and Validation

Before initiating a large-scale screen, the assay must be meticulously optimized and validated to ensure it is robust, reproducible, and sensitive enough to identify true inhibitors. The primary goal of this phase is to achieve an excellent Z'-factor.[12][13]

Key Quality Metric: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the separation between positive and negative control signals relative to their variability.[12][14] It provides a more accurate measure of assay quality than a simple signal-to-background ratio because it incorporates data variation.[13]

The formula for Z'-factor is: Z' = 1 - [3 * (σp + σn)] / |μp - μn|

Where:

-

μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

-

μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition).

| Z'-Factor Value | Assay Quality | Interpretation for HTS |

| ≥ 0.7 | Excellent | The assay is highly robust and reliable for screening.[13][15] |

| 0.5 to < 0.7 | Good | The assay is acceptable for HTS.[16] |

| 0 to < 0.5 | Marginal | The assay requires further optimization before screening.[12] |

| < 0 | Unacceptable | The assay is not suitable for screening.[16] |

Protocol: Kinase Assay Optimization

This protocol outlines the critical steps to optimize the kinase assay for HTS. All experiments should be performed in a 384-well plate format to mimic the final screening conditions.

Materials:

-

Target Kinase

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine Triphosphate)

-

ADP-Glo™ Kinase Assay Kit

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Staurosporine (or other known potent inhibitor for the target kinase) as a positive control for inhibition.

-

DMSO (Dimethyl sulfoxide)

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Step 1: Enzyme Titration

-

Causality: To find the minimum enzyme concentration that yields a robust signal. Using excess enzyme is costly and can make it difficult to identify weaker inhibitors.

-

Prepare serial dilutions of the kinase enzyme in assay buffer.

-

Add the diluted enzyme to wells of a 384-well plate.

-

Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the signal as per the ADP-Glo™ protocol.

-